[1,1-Biphenyl]-2,3-diol,4-methyl-
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Overview
Description
[1,1-Biphenyl]-2,3-diol,4-methyl- is an organic compound belonging to the class of catechols Catechols are characterized by the presence of two hydroxyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1-Biphenyl]-2,3-diol,4-methyl- typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where a benzene ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of [1,1-Biphenyl]-2,3-diol,4-methyl- may involve multi-step synthesis processes, including nitration, reduction, and subsequent alkylation. These processes are optimized for large-scale production, focusing on cost-efficiency, safety, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
[1,1-Biphenyl]-2,3-diol,4-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
[1,1-Biphenyl]-2,3-diol,4-methyl- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [1,1-Biphenyl]-2,3-diol,4-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it targets the protein biphenyl-2,3-diol 1,2-dioxygenase, which plays a role in the degradation of aromatic compounds. The hydroxyl groups on the benzene ring facilitate these interactions, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): Lacks the phenyl and methyl substituents, making it less hydrophobic.
Resorcinol (1,3-dihydroxybenzene): Has hydroxyl groups in the meta position, leading to different reactivity.
Hydroquinone (1,4-dihydroxybenzene): Hydroxyl groups are in the para position, affecting its chemical behavior.
Uniqueness
[1,1-Biphenyl]-2,3-diol,4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both phenyl and methyl groups enhances its hydrophobicity and potential interactions with various molecular targets, making it valuable in specialized applications .
Properties
CAS No. |
116962-33-5 |
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Molecular Formula |
C13H12O2 |
Molecular Weight |
200.237 |
IUPAC Name |
3-methyl-6-phenylbenzene-1,2-diol |
InChI |
InChI=1S/C13H12O2/c1-9-7-8-11(13(15)12(9)14)10-5-3-2-4-6-10/h2-8,14-15H,1H3 |
InChI Key |
BCCRQVKNFNTTAR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C2=CC=CC=C2)O)O |
Origin of Product |
United States |
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